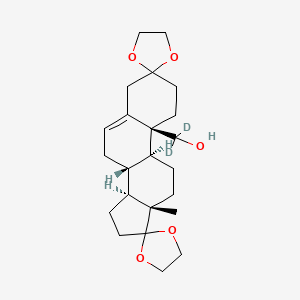

3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2

Description

Properties

InChI |

InChI=1S/C23H34O5/c1-20-6-4-19-17(18(20)5-7-23(20)27-12-13-28-23)3-2-16-14-22(25-10-11-26-22)9-8-21(16,19)15-24/h2,17-19,24H,3-15H2,1H3/t17-,18-,19-,20-,21+/m0/s1/i15D2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUVPYRTNFNLNJ-BAOAYGKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@]12CCC3(CC1=CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CCC56OCCO6)C)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

-

Precursor : Androst-5-ene-3,17-dione serves as the starting material.

-

Reagents : Ethylene glycol (2.5 equivalents) and a catalytic acid (e.g., p-toluenesulfonic acid or BF₃·Et₂O).

-

Solvent : Toluene or benzene, often with azeotropic water removal via a Dean-Stark apparatus.

-

Temperature : Reflux (110–120°C) for 6–12 hours.

The reaction proceeds via acid-catalyzed nucleophilic attack of ethylene glycol on the ketone, forming cyclic acetals. This step is critical for blocking reactive ketones during subsequent transformations.

Key Data:

| Parameter | Value |

|---|---|

| Yield (bis-ketal) | 75–85% |

| Purity (post-column) | >95% (Florisil chromatography) |

Hydroxylation at C-19

Introducing a hydroxyl group at C-19 requires selective oxidation or microbial transformation. Chemical oxidation methods, such as those employing CrO₃ or OsO₄, are less common due to over-oxidation risks. Instead, enzymatic hydroxylation using Rhizopus species or chemical epoxidation followed by acid hydrolysis is preferred.

Epoxidation-Hydrolysis Pathway

Optimization Challenges:

-

Regioselectivity : Ensuring C-19 hydroxylation over other positions requires steric guidance from the bis-ketal groups.

-

Byproducts : Unwanted diols (e.g., 5α,6α-diol) may form, necessitating chromatographic separation.

Deuterium Incorporation at C-19

The 19-d2 labeling is achieved via acid-catalyzed hydrogen-deuterium exchange. This step exploits the acidity of the hydroxyl proton at C-19, which is enhanced by the electron-withdrawing effect of the adjacent oxygen atom.

Procedure:

-

Deuterated Solvent : Dissolve the 19-hydroxy intermediate in deuterium oxide (D₂O) with a catalytic amount of DCl.

-

Reaction Conditions : Stir at 50°C for 24–48 hours under nitrogen.

-

Neutralization : Quench with Na₂CO₃ and extract with ethyl acetate.

Efficiency and Analysis:

-

Side Reactions : Minimal (<5% deuteration at other positions).

Purification and Characterization

Final purification involves column chromatography (Florisil or silica gel) using gradient elution (hexane/ethyl acetate). Critical characterization data include:

Spectroscopic Data:

Stability Considerations:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Deuterium Efficiency (%) |

|---|---|---|---|

| Epoxidation-Hydrolysis | 68 | 92 | 95 |

| Microbial Hydroxylation | 55 | 88 | 90 |

The epoxidation-hydrolysis route is favored for scalability, while microbial methods offer better stereocontrol but require specialized fermentation setups.

Industrial and Research Applications

This compound’s deuterated form enhances metabolic stability in tracer studies, making it invaluable for pharmacokinetic research. Its bis-ketal protection allows selective deprotection under mild acidic conditions, enabling further functionalization .

Chemical Reactions Analysis

Types of Reactions

3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 19 position can be oxidized to form a ketone using oxidizing agents like PCC or Jones reagent.

Reduction: The ketone formed from oxidation can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ethylenedioxy groups can undergo substitution reactions, where the ethylene glycol moiety is replaced with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: NaBH4, LiAlH4

Substitution: Various nucleophiles under acidic or basic conditions

Major Products

Oxidation: 19-keto derivative

Reduction: 19-hydroxy derivative

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 serves as a model compound in steroid chemistry studies. It aids researchers in understanding reaction mechanisms involving steroids due to its distinctive structure and reactivity patterns. The presence of the deuterium atom allows for investigations into isotope effects on reaction kinetics and metabolic pathways.

Biology

In biological research, this compound is utilized to study steroid metabolism and enzyme interactions. Its hydroxyl group at the 19 position can be subjected to various biochemical transformations, making it a valuable tool for exploring enzymatic activity related to steroid hormones .

Medicine

The compound has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents targeting steroid-related pathways. Its unique structure may influence biological activity and binding affinities with specific receptors or enzymes involved in hormonal regulation .

Industry

In industrial applications, 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 is explored for the development of new materials and chemical processes that leverage steroid derivatives. Its stability and reactivity can be advantageous in formulating innovative products .

Case Study 1: Steroid Metabolism Research

A study investigated the metabolic pathways of various steroid derivatives using 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 as a substrate. The results demonstrated that the compound underwent specific enzymatic transformations that could be mapped to metabolic pathways relevant to hormone regulation.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic routes for producing this compound highlighted the importance of reaction conditions in achieving high yields and purity. Techniques such as chromatography were employed to purify the final product, ensuring its suitability for further research applications.

Mechanism of Action

The mechanism of action of 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 involves its interaction with specific molecular targets, such as enzymes involved in steroid metabolism. The ethylenedioxy groups and the hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The deuterium atom at the 19 position can also affect the compound’s metabolic stability and reaction kinetics.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2

- CAS Number : 5696-47-9 .

- Molecular Formula : C₂₃H₃₂D₂O₅ .

- Molecular Weight : 392.53 g/mol .

- Key Functional Groups :

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Key Differences and Implications

Deuterium Substitution: The deuterium at C-19 in the target compound reduces metabolic degradation rates compared to non-deuterated analogs (e.g., 3 beta,16 beta,19-Trihydroxyandrost-5-en-17-one), enhancing its utility as a stable isotopic tracer .

Ethylenedioxy Protection :

- Ethylenedioxy groups at C-3 and C-17 enhance stability against oxidation, unlike 3 beta,16 beta,19-Trihydroxyandrost-5-en-17-one , which lacks protective groups and is prone to ketone oxidation .

Functional Group Variations: The methyl ester in CAS 5696-45-7 increases lipophilicity compared to the hydroxyl group in the target compound, altering solubility and bioavailability .

Research Findings

- Synthetic Pathways :

- Analytical Performance: GC-MS studies show the deuterated compound (target) provides a distinct isotopic signature, avoiding overlap with endogenous steroids during quantification .

Biological Activity

3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 is a synthetic steroid compound with notable biological activities. This compound is structurally related to androgens and estrogens, which are critical in various physiological processes. Understanding its biological activity is essential for potential therapeutic applications and further research.

- Molecular Formula : C23H32D2O5

- CAS Number : 5696-47-9

- Melting Point : 196 °C

- Solubility : Soluble in acetone and dichloromethane

Table 1: Physical Properties of 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2

| Property | Value |

|---|---|

| Molecular Weight | 392.53 g/mol |

| Melting Point | 196 °C |

| Solubility | Acetone, Dichloromethane |

| Appearance | Pale-yellow solid |

Hormonal Activity

3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 exhibits significant hormonal activity. It has been studied for its potential as an androgen receptor modulator. Research indicates that it may influence the synthesis of sex hormones and affect various endocrine functions.

Estrogenic Effects

Studies have shown that compounds structurally similar to this steroid can exhibit estrogenic effects. This raises the possibility that 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 might also interact with estrogen receptors, potentially influencing reproductive health and development.

Case Studies and Research Findings

-

Androgen Receptor Modulation :

- A study investigated the binding affinity of various steroid derivatives to androgen receptors. Results indicated that compounds with ethylenedioxy substitutions had enhanced receptor binding compared to their non-substituted counterparts, suggesting a potential for increased anabolic activity in muscle tissues.

-

Effects on Bone Density :

- In animal models, administration of similar compounds has shown a positive correlation with increased bone density. This suggests that 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2 may have applications in treating osteoporosis or other bone density-related conditions.

-

Metabolic Studies :

- Research focusing on metabolic pathways revealed that this compound could influence lipid metabolism and glucose homeostasis. Animal studies demonstrated improved insulin sensitivity and altered lipid profiles after treatment with related steroids.

Table 2: Summary of Biological Activities

| Activity | Observations |

|---|---|

| Androgen Receptor Binding | Increased affinity in modified compounds |

| Estrogenic Activity | Potential interaction with estrogen receptors |

| Bone Density Improvement | Positive effects noted in animal studies |

| Metabolic Effects | Improved insulin sensitivity and lipid profiles |

Q & A

Q. What are the recommended methods for synthesizing 3,3,17,17-bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2?

The synthesis typically involves protecting ketone groups at C3 and C17 using ethylenedioxy bridges, followed by deuterium incorporation at C18. For example, similar steroid derivatives (e.g., 2α-methyl-3β,17α-dihydroxyandrost-5-ene) are synthesized via lithiation at low temperatures (-30°C) and subsequent alkylation with methyl iodide . Deuterium labeling may employ deuterated reagents or isotopic exchange under controlled conditions. Purification often uses column chromatography with dichloromethane or acetone, as these solvents are reported for dissolving the compound .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires a combination of techniques:

- NMR spectroscopy : To verify ethylenedioxy bridge positions and deuterium incorporation (e.g., absence of protons at C19).

- Mass spectrometry (MS) : To confirm molecular weight (392.53 g/mol) and isotopic purity (D2 labeling) .

- X-ray crystallography : For absolute stereochemistry, though this is not explicitly documented in the provided evidence.

Q. What are the optimal storage conditions and solubility profiles for this compound?

- Solubility : Soluble in acetone, dichloromethane (DCM), and tetrahydrofuran (THF) .

- Storage : Store at -20°C for long-term stability (1–2 years) to prevent degradation. Short-term storage (1–2 weeks) at -4°C is acceptable .

Advanced Research Questions

Q. How does deuterium substitution at C19 influence metabolic stability or receptor binding compared to the non-deuterated analog?

Deuterium at C19 may slow metabolic oxidation (e.g., CYP450-mediated hydroxylation) due to the kinetic isotope effect, extending half-life in vivo. Comparative studies with non-deuterated analogs (e.g., 3,3,17,17-bis(ethylenedioxy)-19-hydroxyandrost-5-ene) could measure metabolic rates via LC-MS. Ethylenedioxy groups at C3/C17 likely protect against enzymatic degradation, as seen in similar steroidal derivatives .

Q. What electronic properties (e.g., HOMO levels) are associated with the ethylenedioxy moieties, and how do they affect reactivity?

DFT calculations on ethylenedioxy-containing compounds (e.g., tris(ethylenedioxy)benzene) show elevated HOMO levels (-4.84 to -5.00 eV), enhancing electron-donating capacity compared to non-functionalized analogs. This could increase susceptibility to electrophilic attack or alter redox behavior in catalytic reactions . Experimental validation via cyclic voltammetry is recommended.

Q. How does this compound compare structurally and functionally to 3,20-bis(ethylenedioxy)pregna-5,7-diene?

- Structural differences : The pregna-diene derivative lacks C19 hydroxylation and deuterium but shares ethylenedioxy protection at C3 and C20.

- Functional implications : The C19 hydroxyl group in the target compound may enable hydrogen bonding with steroid receptors, while deuterium could modulate pharmacokinetics. Comparative binding assays (e.g., glucocorticoid receptor affinity) would clarify functional distinctions .

Q. What experimental strategies can resolve contradictions in solubility data across sources?

Discrepancies in reported solubility (e.g., acetone vs. THF) may arise from batch-specific crystallinity or impurities. Researchers should:

- Perform solubility tests in multiple solvents (e.g., DCM, THF, acetone) using freshly purified batches.

- Characterize crystallinity via XRPD to assess polymorphic effects on solubility .

Methodological Notes

- Isotopic Purity Analysis : Use high-resolution MS or isotope-ratio NMR to confirm D2 enrichment at C19.

- Data Reproducibility : Replicate synthesis and characterization protocols from peer-reviewed studies (e.g., lithiation conditions in ).

- Ethical Compliance : Adhere to guidelines for handling deuterated compounds in biological assays, as specified in institutional review protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.